
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
説明
The chemical compound under discussion is part of a broader class of compounds known for their complex structures and diverse chemical reactions. It embodies a rich chemistry, primarily due to its isoquinoline and pyrimidinone moieties, which offer multiple sites for chemical modifications and interactions.
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone involves intricate steps that can include cyclization reactions, acetylation, and nucleophilic substitution. For example, a method for creating related compounds entails the reaction of 3,4-dihydroisoquinolines with 2-methylthio-4-oxo-1,4-dihydro-6-pyrimidinyl acetate, leading to derivatives through interactions with diazomethane (Gulyakevich et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a dihydro-isoquinoline fused with a pyrimidinone ring. This structural arrangement is pivotal for their chemical behavior and reactivity. The stereochemistry and regiochemistry of these molecules can be determined through spectroscopic methods such as NMR, providing insights into their three-dimensional conformation and the spatial arrangement of their atoms.
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including nucleophilic substitution and intramolecular cyclization. Their reactivity is influenced by the functional groups attached to the isoquinoline and pyrimidinone rings. For instance, the acylation and subsequent nucleophilic substitution reactions are common pathways for modifying these compounds, leading to diverse derivatives with varied chemical properties (Zaki et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be directly attributed to their molecular structure. The presence of heteroatoms and the specific arrangement of functional groups contribute to their unique physical characteristics. These properties are essential for determining the compounds' suitability for various applications in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. Their interaction with Lewis acids, for instance, showcases their versatility in forming new bonds and rings, thus highlighting their significance in organic synthesis (Lu & Shi, 2007).
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-12-13(19)16-15(17-14(12)20)18-8-7-10-5-3-4-6-11(10)9-18/h3-6H,2,7-9H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMJTXAICLRLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-bromo-3-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4684752.png)
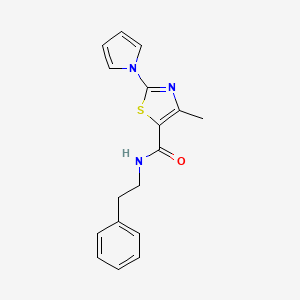
![4-methoxy-3-methyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4684769.png)
![methyl 3-bromo-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4684772.png)
![N-(2-ethylphenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4684799.png)
![3-methyl-N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)butanamide](/img/structure/B4684803.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4684804.png)
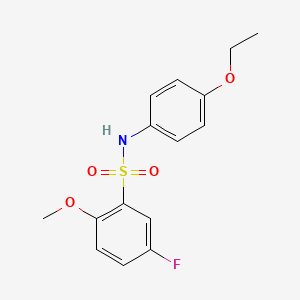
![4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4684819.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4684823.png)
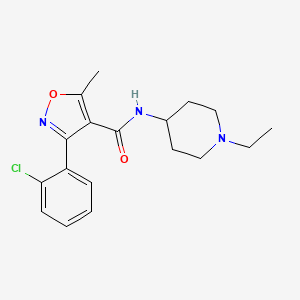
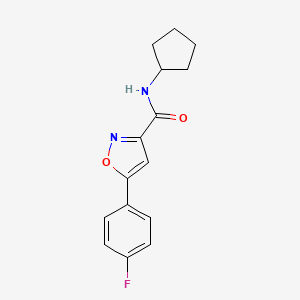
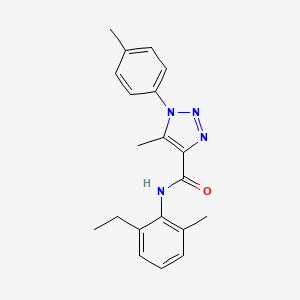
![ethyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4684852.png)